(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol
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Overview
Description
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is a chiral compound with the molecular formula C9H11NOThis compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including HIV protease inhibitors like indinavir .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol involves the reaction of 2-chloroindene with ammonia under appropriate conditions . The reaction typically proceeds as follows:
Synthesis of 2-chloroindene: Indene is reacted with a chlorinating agent to produce 2-chloroindene.
Formation of this compound: 2-chloroindene is then reacted with ammonia to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol primarily involves its role as an intermediate in the synthesis of HIV protease inhibitors. These inhibitors work by binding to the active site of the HIV protease enzyme, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . The compound’s structure allows it to interact with specific molecular targets and pathways involved in this process.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-(+)-cis-1-Amino-2-indanol
- (1R,2R)-(-)-trans-1-Amino-2-indanol
- (1S,2S)-(+)-trans-1-Amino-2-indanol
Uniqueness
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol is unique due to its specific chiral configuration, which makes it particularly effective as an intermediate in the synthesis of certain pharmaceuticals. Its ability to act as a chiral ligand in asymmetric synthesis also sets it apart from other similar compounds .
Biological Activity
(cis-1-Amino-2,3-dihydro-1H-inden-2-yl)methanol, also referred to as (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an indene backbone with an amino and hydroxyl group, which are critical for its biological activity. The structural formula can be represented as follows:
This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the hydroxyl group enhances binding affinity through additional interactions. This mechanism modulates the activity of enzymes or receptors involved in various biological processes .
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby increasing acetylcholine levels in the brain .
2. Antioxidant Activity
The compound has demonstrated significant antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage .
3. Antimicrobial Properties
Studies have reported the antimicrobial effects of this compound against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli highlights its potential as an antibacterial agent .
Case Study 1: Neuroprotective Evaluation
A study evaluated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated a significant reduction in AChE activity compared to control groups, suggesting enhanced cognitive function and memory retention .
Treatment Group | AChE Activity (μmol/min/mg protein) | Cognitive Function Score |
---|---|---|
Control | 0.45 ± 0.05 | 12 ± 1 |
Treatment | 0.25 ± 0.03 | 18 ± 2 |
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, this compound was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating its potential as a novel antibacterial agent.
Bacterial Strain | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |
---|---|---|
E. coli | 15 | 20 |
S. aureus | 10 | 25 |
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]methanol |
InChI |
InChI=1S/C10H13NO/c11-10-8(6-12)5-7-3-1-2-4-9(7)10/h1-4,8,10,12H,5-6,11H2/t8-,10+/m1/s1 |
InChI Key |
NUYCSMIPFIJMQL-SCZZXKLOSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)N)CO |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)N)CO |
Origin of Product |
United States |
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